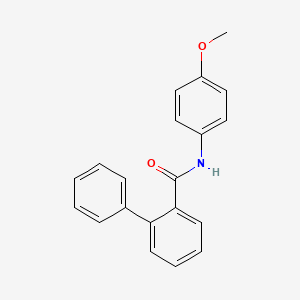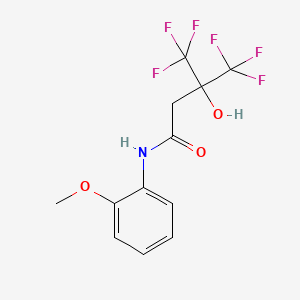
N-(4-methoxyphenyl)-2-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-biphenylcarboxamide, also known as BML-190, is a selective antagonist of the cannabinoid CB2 receptor. This compound has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases and disorders.
Mecanismo De Acción
N-(4-methoxyphenyl)-2-biphenylcarboxamide acts as a selective antagonist of the cannabinoid CB2 receptor. The CB2 receptor is primarily expressed in immune cells and has been implicated in various physiological processes such as inflammation, pain, and immune response. By blocking the CB2 receptor, N-(4-methoxyphenyl)-2-biphenylcarboxamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-biphenylcarboxamide has been shown to have anti-inflammatory and analgesic effects in preclinical studies. It has been demonstrated to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells. Additionally, it has been suggested to have neuroprotective effects by reducing oxidative stress and inflammation in models of neurodegenerative diseases. Furthermore, it has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methoxyphenyl)-2-biphenylcarboxamide in lab experiments is its selective antagonism of the CB2 receptor, which allows for specific modulation of immune and inflammatory processes. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation is the lack of selectivity for the CB2 receptor over the CB1 receptor, which is primarily expressed in the central nervous system and has been implicated in various physiological processes such as pain, appetite, and mood.
Direcciones Futuras
There are several future directions for the research and development of N-(4-methoxyphenyl)-2-biphenylcarboxamide. One direction is the investigation of its potential therapeutic applications in various diseases and disorders such as inflammation, pain, cancer, and neurodegenerative diseases. Additionally, the development of more selective CB2 receptor antagonists could potentially improve the therapeutic efficacy and reduce the potential side effects of N-(4-methoxyphenyl)-2-biphenylcarboxamide. Furthermore, the use of N-(4-methoxyphenyl)-2-biphenylcarboxamide in combination with other drugs or therapies could potentially enhance its therapeutic benefits.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-2-biphenylcarboxamide involves the reaction of 4-methoxybenzoyl chloride with 2-biphenylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white crystalline solid with a melting point of 184-186°C.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-2-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in various diseases and disorders such as inflammation, pain, cancer, and neurodegenerative diseases. It has been shown to have anti-inflammatory and analgesic effects in preclinical studies. Additionally, it has been demonstrated to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Furthermore, it has been suggested to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-17-13-11-16(12-14-17)21-20(22)19-10-6-5-9-18(19)15-7-3-2-4-8-15/h2-14H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYRXGRCXHLVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)biphenyl-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5728923.png)

![1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5728944.png)

![3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)
![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)


![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)
![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)
![N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)

